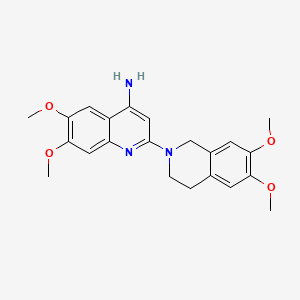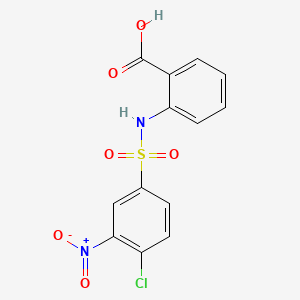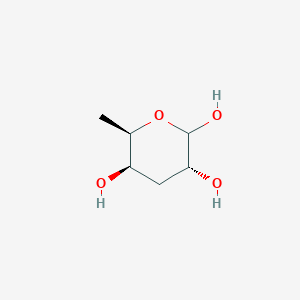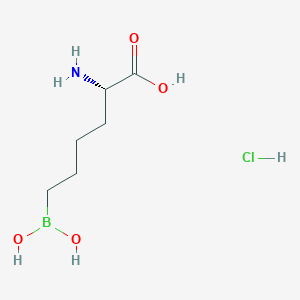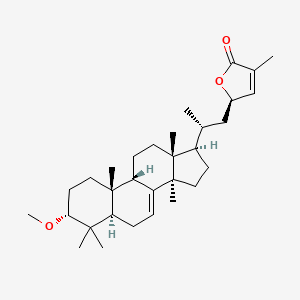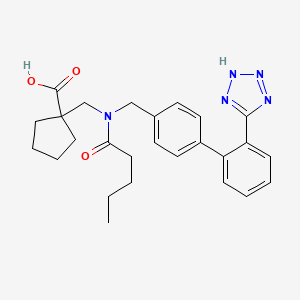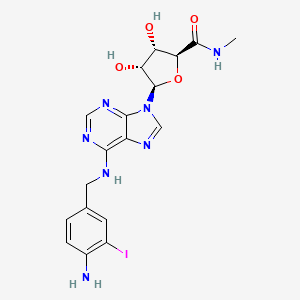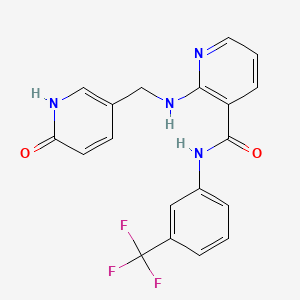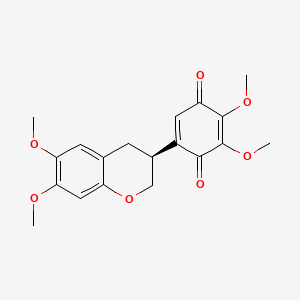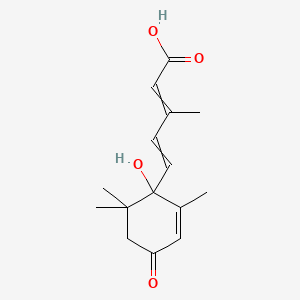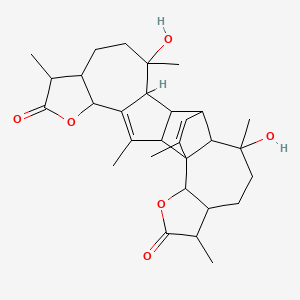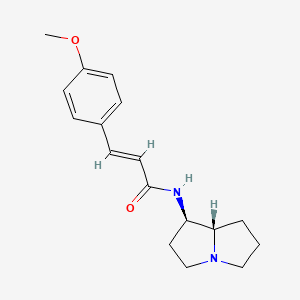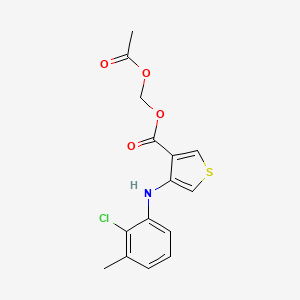
Aclantate
Overview
Description
Aclantate is a nonsteroidal anti-inflammatory drug (NSAID) with the chemical formula C15H14ClNO4S and a molecular weight of 339.79 g/mol . It is known for its anti-inflammatory properties and is used primarily in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aclantate involves several steps, starting with the preparation of the core structure. The process typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds with chlorinating agents under controlled conditions.
Functional group modifications: The introduction of functional groups such as nitro, amino, and sulfonyl groups is achieved through various chemical reactions, including nitration, reduction, and sulfonation.
Final assembly: The final step involves the coupling of the modified core structure with other chemical entities to form this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to obtain high-purity this compound.
Quality control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions
Aclantate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
Scientific Research Applications
Aclantate is widely used in scientific research due to its anti-inflammatory properties. Some of its applications include:
Chemistry: this compound is used as a model compound in studies involving the synthesis and reactivity of NSAIDs.
Biology: It is used in biological studies to investigate the mechanisms of inflammation and the effects of NSAIDs on cellular processes.
Medicine: this compound is studied for its potential therapeutic effects in treating inflammatory conditions and related diseases.
Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in quality control laboratories.
Mechanism of Action
Aclantate exerts its anti-inflammatory effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: Known for its long-lasting effects in reducing inflammation and pain.
Diclofenac: A widely used NSAID with potent anti-inflammatory and analgesic effects.
Uniqueness of Aclantate
This compound is unique due to its specific chemical structure, which allows it to interact with COX enzymes in a distinct manner. This unique interaction results in specific pharmacological effects that differentiate this compound from other NSAIDs.
Properties
CAS No. |
39633-62-0 |
|---|---|
Molecular Formula |
C15H14ClNO4S |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
acetyloxymethyl 4-(2-chloro-3-methylanilino)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO4S/c1-9-4-3-5-12(14(9)16)17-13-7-22-6-11(13)15(19)21-8-20-10(2)18/h3-7,17H,8H2,1-2H3 |
InChI Key |
KMGLZXXYCVKWOP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CSC=C2C(=O)OCOC(=O)C)Cl |
Appearance |
Solid powder |
| 39633-62-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aclantate; Aclantato; Aclantatum; Hoe 473; Hoe473; Hoe473 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



